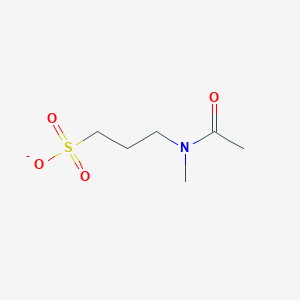
3-(N-Methylacetamido)propane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Unii-29V7T9agz4” is a chemical compound with the molecular formula C6H12NO4S . It is also known by the synonyms N-Methyl acamprosate and 3-[acetyl (methyl)amino]propane-1-sulfonate .
Molecular Structure Analysis
The molecular structure of “Unii-29V7T9agz4” includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur . The InChI string, which provides a unique representation of its molecular structure, is InChI=1S/C6H13NO4S/c1-6(8)7(2)4-3-5-12(9,10)11/h3-5H2,1-2H3,(H,9,10,11)/p-1 .Physical And Chemical Properties Analysis
“Unii-29V7T9agz4” has a molecular weight of 194.23 g/mol . It has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 194.04870404 g/mol . The topological polar surface area is 85.9 Ų .科学的研究の応用
Liquid-Phase Syntheses of Inorganic Nanoparticles
Recent advances in the liquid-phase synthesis of inorganic nanoparticles have been a focal point in chemical research, contributing significantly to various industries, including electronics. The evolution from vacuum tubes to miniature chips in the electronics industry showcases the synergism between scientific discovery and technological development, facilitated by the discovery of new semiconducting materials (Cushing, Kolesnichenko, & O'Connor, 2004).
Collaborative Working Environments in Environmental Modeling
Large scientific applications often require collaborative environments for development and data sharing. Tools and software have been developed for collaborative working environments, which is particularly significant for large-scale environmental models like the Unified Air Pollution Model (UNI-DEM). This approach highlights the importance of application-centric facilities for scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Educational Programs for Translating Research into Innovations
The translation of basic scientific research into practical innovations has been integral throughout human history. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) develop and fund experiential learning in STEM innovation, invention, and entrepreneurship, facilitating the transformation of scientific research into viable and socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Nanosat Program for Aerospace Capability Demonstration
The University Nanosat Program (UNP) illustrates how student satellite programs can be used for capability demonstration in aerospace. It encompasses the training of future aerospace professionals and infuses aerospace institutions with innovative methodologies and technologies (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Dual-Band CMOS Front-End for Wireless LAN Applications
A dual-band front-end operating at the 2.4 Industrial Scientific and Medical (ISM) band and 5.15-GHz Unlicensed National Information Infrastructure (UNII) band was demonstrated, highlighting advancements in wireless communication technology (Li, Quintal, & O. Kenneth, 2004).
Accelerating Scientific and Technical Achievements in Universities
Universities play a crucial role in national basic research and are important groups for application studies and high-tech industrialization. Efforts to accelerate the transformation of scientific and technical achievements in universities are essential for more cost-effective scientific and technological industry development (Xian-guo, 2004).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Unii-29V7T9agz4 involves the conversion of 2,4-dichloro-5-nitropyrimidine to 2-amino-4,5-dichloropyrimidine, followed by the reaction with 2-chloro-4-methylquinazoline to yield the final product.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-chloro-4-methylquinazoline" ], "Reaction": [ "Step 1: Reduction of 2,4-dichloro-5-nitropyrimidine with hydrogen gas and palladium catalyst to yield 2-amino-4,5-dichloropyrimidine.", "Step 2: Dissolve 2-amino-4,5-dichloropyrimidine in a suitable solvent and add 2-chloro-4-methylquinazoline.", "Step 3: Heat the reaction mixture to reflux temperature and stir for several hours.", "Step 4: Cool the reaction mixture and filter the solid product.", "Step 5: Wash the solid product with a suitable solvent and dry under vacuum to obtain the final product, Unii-29V7T9agz4." ] } | |
CAS番号 |
741659-31-4 |
分子式 |
C6H13NO4S |
分子量 |
195.24 g/mol |
IUPAC名 |
3-[acetyl(methyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H13NO4S/c1-6(8)7(2)4-3-5-12(9,10)11/h3-5H2,1-2H3,(H,9,10,11) |
InChIキー |
IFARVJRNXFJEDL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)CCCS(=O)(=O)[O-] |
正規SMILES |
CC(=O)N(C)CCCS(=O)(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



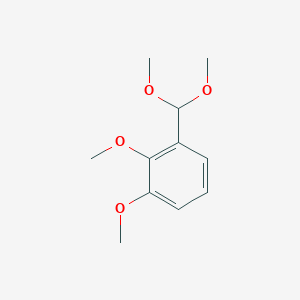
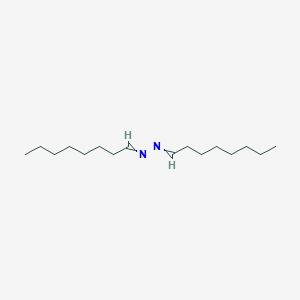
![7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3061170.png)


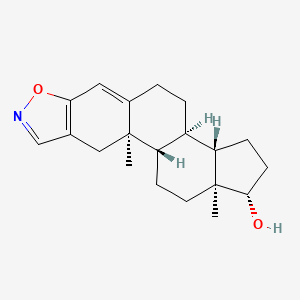

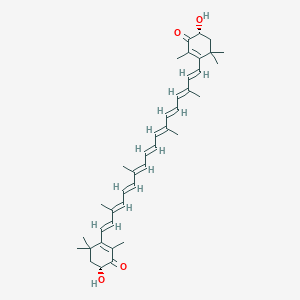

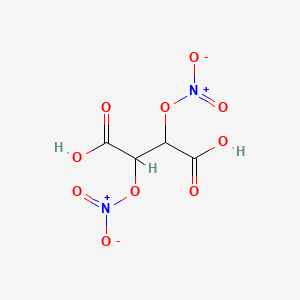


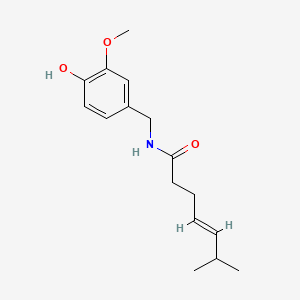
![5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one](/img/structure/B3061185.png)